Ethyl Anthranilate (CAS 87-25-2): A Comprehensive Technical Guide
Ethyl Anthranilate (CAS 87-25-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl anthranilate, with the CAS registry number 87-25-2, is an aromatic ester widely recognized for its characteristic grape-like aroma.[1] This versatile compound serves as a key intermediate in the synthesis of pharmaceuticals and is extensively used in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of the core properties, spectroscopic data, safety information, and relevant experimental protocols for ethyl anthranilate.
Core Physicochemical Properties
Ethyl anthranilate is a colorless to pale yellow liquid with a sweet, fruity odor reminiscent of grapes.[2] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C9H11NO2 | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| Melting Point | 13-15 °C | [4] |
| Boiling Point | 260-279.9 °C | [3] |
| Density | 1.117 - 1.119 g/mL at 25 °C | [4][5] |
| Refractive Index | 1.563 - 1.566 at 20 °C | [5] |
| Flash Point | > 110 °C | [5] |
| Water Solubility | 413.6 mg/L | [3] |
| logP (Octanol/Water Partition Coefficient) | 2.57 - 2.76 | [3][4] |
Spectroscopic Data
The structural elucidation of ethyl anthranilate is supported by various spectroscopic techniques.
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available for review. | [6][7][8] |
| ¹³C NMR | Spectrum available for review. | [6] |
| Infrared (IR) Spectroscopy | IR: 3868 (Sadtler Research Laboratories Prism Collection) | [8] |
| Mass Spectrometry (MS) | GC-MS data available. | [8] |
Safety and Toxicology
Ethyl anthranilate should be handled with care, following standard laboratory safety protocols. It may cause skin and eye irritation.[2][9]
| Safety Parameter | Value | Reference(s) |
| Acute Oral LD50 (Rat) | 3.75 g/kg | [9] |
| Acute Dermal LD50 (Rabbit) | > 5 g/kg | [9] |
| Genotoxicity | Does not present a concern for genotoxic potential based on available data. | [3] |
| Handling Precautions | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. | [9][10] |
| Incompatibilities | Acids, bases, and oxidizing agents. | [4][10] |
Applications
Ethyl anthranilate's primary applications stem from its pleasant aroma and its utility as a chemical building block.
-
Flavors and Fragrances: Widely used to impart grape and orange blossom notes in food, beverages, and perfumes.[5][11]
-
Pharmaceutical Intermediate: Employed in the synthesis of various pharmaceutical compounds.[1][2]
-
Insect Repellent: Shows potential as a less toxic alternative to DEET.[12]
Experimental Protocols
Synthesis of Ethyl Anthranilate via Metal-Free Chemoselective Multicomponent Reaction
This protocol is based on a novel, convenient, and metal-free synthesis of anthranilate esters.[12]
Materials:
-
2-nitrobenzaldehyde
-
Malononitrile
-
Ethanol
-
Base (e.g., an appropriate amine or other suitable base)
Procedure:
-
Combine 2-nitrobenzaldehyde, malononitrile, and ethanol in a suitable reaction vessel.
-
Add the base to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the ethyl anthranilate. This may involve extraction and purification by column chromatography.
Note: The specific base and reaction conditions may need to be optimized for best results. Refer to the original publication for detailed experimental conditions.[12]
Caption: Metal-Free Synthesis Workflow for Ethyl Anthranilate.
Improved Production Process of Ethyl Anthranilate
This protocol outlines an industrial process improvement for the synthesis of ethyl anthranilate.[11]
Step 1: Amidation
-
React the starting materials with a caustic soda solution at a controlled temperature of 70°C with stirring for 0.5 hours.
-
Maintain the pH at 9 and continue heating at 70°C for an additional hour.
-
Remove ammonia (B1221849) by stirring under a draft for 1 hour to yield the intermediate amidation liquid.
Step 2: Hofmann Rearrangement and Esterification
-
Cool the amidation solution and ethanol in a three-necked flask to below -10°C.
-
Slowly add a 14% sodium hypochlorite (B82951) solution while maintaining the temperature below -8°C.
-
After the addition, hold the temperature at -8°C for 40 minutes.
-
Allow the mixture to warm to room temperature (20°C) with stirring.
-
Add a 30% sodium sulfite (B76179) solution and stir for 10 minutes.
-
Add hot water (~80°C) and heat the mixture to 60°C for 30 minutes.
-
Separate the layers to obtain the crude ethyl anthranilate oil layer.
References
- 1. Ethyl anthranilate (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 2. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. ETHYL ANTHRANILATE | 87-25-2 [chemicalbook.com]
- 5. ethyl anthranilate, 87-25-2 [thegoodscentscompany.com]
- 6. ETHYL ANTHRANILATE(87-25-2) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 12. pubs.rsc.org [pubs.rsc.org]
